molecular formula C21H18N2O3S2 B2869971 (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894668-86-1

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2869971
CAS No.: 894668-86-1
M. Wt: 410.51
InChI Key: LJRGLEAOFFCECB-UYRXBGFRSA-N
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Description

This compound belongs to the thieno-thiazine class of heterocyclic molecules, characterized by a fused bicyclic system comprising a thiophene ring and a thiazine ring. The core structure is substituted with a benzyl group at the 1-position and a (4-methylphenyl)amino-methylidene moiety at the 3-position in the (Z)-configuration.

Preliminary structural characterization (e.g., NMR, IR, and mass spectrometry) would confirm the Z-configuration of the methylidene group and the trione functionality.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-15-7-9-17(10-8-15)22-13-19-20(24)21-18(11-12-27-21)23(28(19,25)26)14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRGLEAOFFCECB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

    Formation of the Thiazine Ring: The thiazine ring is formed by reacting the thieno ring with a suitable amine, such as p-toluidine, under specific conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the thiazine ring.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the compound with a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Halides, acids, bases, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with other heterocyclic derivatives, focusing on antimicrobial activity, physicochemical properties, and substituent effects.

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Antimicrobial Activity (MIC, μg/mL) Molecular Weight (g/mol) LogP
(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-thieno[3,2-c][1,2]thiazine-2,2,4-trione Thieno-thiazine Benzyl, (4-methylphenyl)amino-methylidene (Z) Not reported ~421.5 ~3.2*
4-(Benzo[d]thiazol-2-yl)aniline s-triazine derivative s-Triazine Benzo[d]thiazol-2-yl, phenylamino 8–32 (Gram-positive bacteria) ~450.6 ~2.8
6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine 1,3-Oxazine 4-Methoxyphenyl, phenyl 16–64 (fungal strains) ~310.4 ~2.1
5-Benzyl-1,3,4-thiadiazol-2-yl triazine derivative 1,3,4-Thiadiazole-triazine Benzyl, phenylamino 4–16 (E. coli, S. aureus) ~480.3 ~3.5

Key Observations :

Structural Diversity: The thieno-thiazine core distinguishes the target compound from s-triazine, oxazine, and thiadiazole derivatives. The fused thiophene-thiazine system may enhance π-π stacking interactions in biological systems compared to monocyclic scaffolds. The (Z)-configured methylidene group introduces steric and electronic effects distinct from the planar triazine or oxazine systems .

Antimicrobial Activity: While the target compound’s antimicrobial efficacy remains uncharacterized in the literature, structurally related thiadiazole-triazine hybrids exhibit potent activity against Gram-negative and Gram-positive bacteria (MIC: 4–16 μg/mL) . This suggests that the thieno-thiazine scaffold, with optimized substituents, could display comparable or superior bioactivity.

Molecular weight (~421.5 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability in drug design contexts.

Substituent Effects :

  • The benzyl group may enhance binding to hydrophobic enzyme pockets, as seen in benzyl-substituted thiadiazoles .
  • The 4-methylphenyl moiety could modulate electron density in the methylidene group, influencing reactivity toward nucleophilic targets (e.g., microbial enzymes).

Biological Activity

The compound (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione , with CAS number 893313-36-5 , is a thiazine derivative known for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.

Structural Characteristics

The molecular formula of the compound is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S with a molar mass of approximately 404.48 g/mol . The compound features a thieno-thiazine core structure that is characteristic of various bioactive molecules.

PropertyValue
Molecular FormulaC23H20N2O3S
Molar Mass404.48 g/mol
CAS Number893313-36-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazine ring and subsequent modifications to introduce the benzyl and methylphenyl amino groups. The detailed synthetic pathway can vary based on the desired purity and yield.

Biological Activity

Research indicates that thiazine derivatives possess a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : Thiazine compounds have been reported to reduce inflammation in experimental models.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that thiazine derivatives, including related compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a recent study, a related thiazine compound was tested for cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation .
  • Inflammation Model : An animal model study assessed the anti-inflammatory effects of thiazine derivatives. The results suggested a significant reduction in inflammatory markers following treatment with these compounds .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression.

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